DTAGv-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

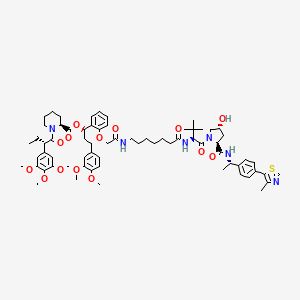

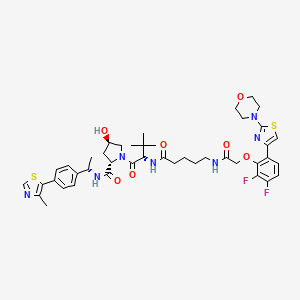

Die Verbindung „DTAGv-1“ ist ein potenter und selektiver Degrader, der auf mutierte FKBP12 F36V-Fusionsproteine abzielt. Es umfasst einen Liganden, der für das F36V-Single-Point-mutierte FKBP12 selektiv ist, einen Linker und einen von-Hippel-Lindau (VHL)-bindenden Liganden . Diese Verbindung induziert sowohl in vitro als auch in vivo eine potente und selektive Degradation von FKBP12 F36V-Fusionsproteinen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von DTAGv-1 umfasst die Herstellung eines Liganden, der für das F36V-Single-Point-mutierte FKBP12 selektiv ist, einen Linker und einen VHL-bindenden Liganden . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und umfassen typischerweise mehrere Schritte der organischen Synthese, einschließlich Schutz und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsschritten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich großtechnische Verfahren der organischen Synthese umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird bei -20 °C gelagert und hat eine Reinheit von ≥98 %, bestimmt durch Hochleistungsflüssigchromatographie (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DTAGv-1 unterliegt in erster Linie Abbaureaktionen, die auf FKBP12 F36V-Fusionsproteine abzielen . Es unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen, da seine primäre Funktion darin besteht, den Proteinabbau zu induzieren.

Häufige Reagenzien und Bedingungen: Die Verbindung wird in Verbindung mit Reagenzien verwendet, die ihre Bindung an FKBP12 F36V-Fusionsproteine und den anschließenden Abbau erleichtern. Bedingungen umfassen typischerweise in-vitro- und in-vivo-Umgebungen, in denen die Verbindung mit ihren Zielproteinen interagieren kann .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von this compound mit seinem Ziel gebildet wird, ist das abgebaute FKBP12 F36V-Fusionsprotein .

Wissenschaftliche Forschungsanwendungen

DTAGv-1 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des Proteinabbaus und der Auswirkungen der selektiven Proteinzielung verwendet.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von FKBP12 F36V-Fusionsproteinen in zellulären Prozessen zu verstehen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es über seinen selektiven Liganden an FKBP12 F36V-Fusionsproteine bindet. Die Verbindung rekrutiert dann das von-Hippel-Lindau (VHL)-Protein, das Teil des E3-Ubiquitin-Ligase-Komplexes ist. Diese Rekrutierung führt zur Ubiquitinierung und anschließendem proteasomalen Abbau der FKBP12 F36V-Fusionsproteine . Die beteiligten molekularen Ziele sind die FKBP12 F36V-Fusionsproteine und das VHL-Protein .

Wirkmechanismus

DTAGv-1 exerts its effects by binding to FKBP12 F36V fusion proteins through its selective ligand. The compound then recruits the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12 F36V fusion proteins . The molecular targets involved are the FKBP12 F36V fusion proteins and the VHL protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

PROTACs (Proteolyse-Targeting-Chimären): Eine breitere Klasse von Verbindungen, die den gezielten Proteinabbau induzieren, indem sie E3-Ubiquitin-Ligasen rekrutieren.

Einzigartigkeit: DTAGv-1 ist einzigartig in seiner hohen Selektivität und Potenz für FKBP12 F36V-Fusionsproteine. Es bietet Vorteile gegenüber anderen Degradern, indem es einen schnellen und selektiven Abbau seiner Zielproteine ermöglicht, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

Molekularformel |

C68H90N6O14S |

|---|---|

Molekulargewicht |

1247.5 g/mol |

IUPAC-Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1 |

InChI-Schlüssel |

ANLKEOUWAHUESE-HKVQNHBKSA-N |

Isomerische SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Kanonische SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B10823866.png)

![[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate](/img/structure/B10823868.png)

![4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10823870.png)

![(2-(((5S,8S,10aR)-8-(((S)-5-Amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-3-(8-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oct-7-ynoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indole-5-carbonyl)phosphonic acid](/img/structure/B10823885.png)

![N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B10823903.png)

![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-[5-[[1-methyl-3-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]pyridin-2-yl]piperazin-1-yl]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823908.png)

![N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B10823910.png)

![N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823912.png)

![N-[3-[7-[[6-[4-[[1-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]triazol-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823933.png)

![N-[3-[2-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperazin-1-yl]anilino]thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide](/img/structure/B10823948.png)